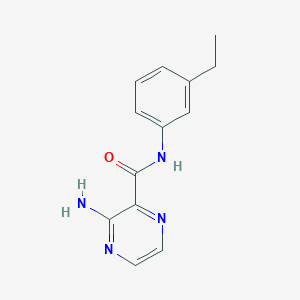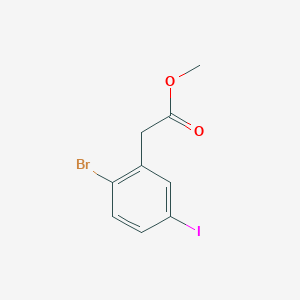
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a butenamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 5-chloro-2-aminopyridine with a suitable acylating agent. One common method involves the use of trans-β-nitrostyrene as a starting material, which undergoes a Michael addition reaction with 5-chloro-2-aminopyridine in the presence of a catalyst such as Fe2Ni-BDC bimetallic metal-organic frameworks . The reaction is carried out in a solvent like dichloromethane at elevated temperatures (around 80°C) for 24 hours, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For instance, similar compounds like betrixaban act as direct inhibitors of Factor Xa, a key enzyme in the coagulation cascade . The compound’s structure allows it to bind to the active site of the enzyme, preventing its activity and thereby exerting anticoagulant effects. The exact molecular targets and pathways for this compound are still under investigation.
Comparación Con Compuestos Similares
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide can be compared with other pyridine derivatives such as:
2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound has similar structural features but includes a thiourea moiety, which imparts different chemical properties and biological activities.
N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide: This derivative has a pyrazine ring and is used in the synthesis of pharmaceuticals.
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H11ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-6H,1-2H3,(H,12,13,14) |
Clave InChI |
YGEVILRIKUDXBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC1=NC=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)


![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)



![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)

![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)

